Product packaging for 7-Fluoro-2-methylquinoline(Cat. No.:CAS No. 1128-74-1)

7-Fluoro-2-methylquinoline

Cat. No.: B075012
CAS No.: 1128-74-1
M. Wt: 161.18 g/mol
InChI Key: AYSKNDXTWPNRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoro-2-methylquinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science research. Its core value lies in the strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 2-position of the quinoline scaffold. Fluorine introduction is a widely employed strategy to modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, making this compound a privileged building block for the synthesis of novel pharmacologically active molecules. Researchers utilize this compound as a key precursor in developing potential ligands for various enzymatic targets and receptors, particularly in oncology and CNS drug discovery. Furthermore, the quinoline core is integral to the structure of numerous dyes, catalysts, and photoactive materials. The electron-withdrawing nature of the fluorine substituent can alter the electronic characteristics of the aromatic system, making it a valuable synthon for constructing advanced organic materials with tailored optical and electronic properties. This compound serves as a versatile intermediate for Suzuki-Miyaura and other cross-coupling reactions, facilitating the rapid exploration of structure-activity relationships (SAR) in complex chemical libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN B075012 7-Fluoro-2-methylquinoline CAS No. 1128-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSKNDXTWPNRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381263
Record name 7-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-74-1
Record name 7-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 7 Fluoro 2 Methylquinoline and Derivatives

General Synthetic Routes for Quinoline (B57606) Derivatives

The synthesis of the quinoline scaffold, a core structure in numerous compounds, has been a subject of extensive research for over a century. researchgate.netnih.govnih.gov This has led to the development of a wide array of synthetic methods, from historical named reactions to modern catalytic systems. nih.govnih.gov

Classical Quinoline Synthesis Methods

The foundational methods for quinoline synthesis are a series of named reactions that have been refined over many years. nih.govresearchgate.net These classical routes typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. researchgate.net While effective, many of these traditional methods can require harsh reaction conditions, such as high temperatures and strong acids. tandfonline.com

Key classical methods include:

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govpharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, yielding 2- and 4-substituted quinolines. nih.govpharmaguideline.com It is considered one of the best methods for synthesizing 2-methylquinoline. nih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (another ketone or aldehyde). pharmaguideline.com It is typically catalyzed by an acid or a base and is a straightforward method for producing 2- and 3-substituted quinolines. nih.gov

Combes Synthesis: In this method, an arylamine is condensed with a 1,3-dicarbonyl compound. The resulting β-amino enone is then cyclized with heat and a strong acid to form the quinoline. nih.govpharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: lower temperatures favor the formation of a β-amino acrylate (B77674) which cyclizes to a 4-quinolone, while higher temperatures lead to 2-quinolones. pharmaguideline.comiipseries.org

Pfitzinger Synthesis: This method uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org The carboxylic acid group can later be removed through pyrolysis. pharmaguideline.com

Table 1: Overview of Classical Quinoline Synthesis Methods

Synthesis Name Starting Materials Key Conditions Typical Product
Skraup Aniline, Glycerol, Oxidizing Agent Concentrated H₂SO₄, Heat Unsubstituted or Substituted Quinolines pharmaguideline.comiipseries.org
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone Acid (e.g., HCl) 2- and/or 4-Substituted Quinolines nih.govpharmaguideline.com
Friedländer 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group Acid or Base Catalyst, Heat 2- and 3-Substituted Quinolines nih.gov
Combes Arylamine, 1,3-Dicarbonyl Compound Heat, Strong Acid Substituted Quinolines nih.govpharmaguideline.com
Conrad-Limpach Aniline, β-Ketoester Low Temperature for 4-Quinolones, High Temperature for 2-Quinolones 4-Quinolones or 2-Quinolones pharmaguideline.com
Pfitzinger Isatin, Carbonyl Compound Base Quinoline-4-carboxylic Acids pharmaguideline.comiipseries.org

Expedited Synthetic Approaches

To overcome the limitations of classical methods, researchers have developed more efficient or "expedited" synthetic strategies. These approaches often feature milder conditions, shorter reaction times, and higher yields.

Multicomponent Reactions (MCRs): MCRs are a highly efficient strategy, allowing for the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org This avoids the need for intermediate purification steps. rsc.org For instance, 2,3-disubstituted quinolines can be synthesized from an aniline, an aldehyde, and an acetylene (B1199291) derivative. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields. tandfonline.com For example, the Friedländer synthesis has been adapted using a Nafion NR50 solid acid catalyst under microwave conditions, providing an environmentally friendly route to quinolines. mdpi.com Similarly, a microwave-assisted Skraup reaction in water has been developed using glycerol and substituted anilines. tandfonline.com

Tandem and Cascade Reactions: These processes involve multiple bond-forming events occurring sequentially in one pot. A copper-catalyzed tandem reaction of enamino esters and ortho-halogen aromatic carbonyls has been developed to produce functionalized quinolines. tandfonline.com Rhodium-catalyzed cascade C-H activation and heteroannulation reactions also provide an efficient route to substituted quinolines. mdpi.com

Table 2: Comparison of Expedited Synthetic Approaches

Approach Key Features Example
Multicomponent Reactions (MCRs) Single-step synthesis from multiple reactants, high atom economy, operational simplicity. rsc.org Iron(III) chloride-catalyzed reaction of anilines, aryl aldehydes, and ethyl lactate (B86563) under neat conditions. rsc.org
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often improved yields and purity. tandfonline.commdpi.com Nafion-mediated Friedländer reaction in ethanol (B145695) under microwave irradiation. mdpi.com
Cascade/Tandem Reactions Multiple transformations in a single operation, increased efficiency, reduced waste. tandfonline.commdpi.com Copper-catalyzed sequential synthesis from enamino esters and ortho-halogen aromatic carbonyls. tandfonline.com

Environmentally Friendly Synthesis Approaches

Growing emphasis on sustainable chemistry has spurred the development of "green" methods for quinoline synthesis. tandfonline.comresearchgate.net These strategies aim to reduce the use of hazardous materials, minimize waste, and employ renewable resources. tandfonline.com

Key green approaches include:

Use of Green Solvents: Water is an ideal green solvent, and several quinoline syntheses have been adapted to aqueous media. tandfonline.com For example, a three-component reaction of aldehydes and 1-aryl ethylidene malononitriles can be performed in ethane-1,2-dione with a base catalyst. tandfonline.com

Reusable and Benign Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green chemistry. Examples include titanium dioxide for visible-light-mediated aerobic dehydrogenation and manganese(II) or nickel(II) complexes for dehydrogenative coupling reactions. organic-chemistry.org Reusable solid catalysts like cobalt and copper nanoparticles doped on aerogels have been used for solvent-free Friedländer reactions. tandfonline.com

Solvent-Free and Catalyst-Free Conditions: Some modern protocols have eliminated the need for both solvents and catalysts. jocpr.com A straightforward and environmentally friendly method for synthesizing quinolines has been developed from imines and styrene (B11656) under solvent- and catalyst-free conditions. jocpr.com Another approach uses triflic acid (TfOH) to catalyze the cyclization of N-alkyl anilines with alkynes in solvent-free conditions, using oxygen as the oxidant. tandfonline.com

Biomass-Based Synthesis: An innovative approach utilizes biomass-derived amino acids and alkyl lactate with earth-abundant metal catalysts and oxygen as the oxidant. researchgate.net This method proceeds without additional solvents and allows for the reuse of the alkyl lactate. researchgate.net

Specific Synthesis of Fluorinated Quinolines

The introduction of fluorine atoms into the quinoline ring can significantly alter the molecule's properties. nih.gov The synthesis of fluorinated quinolines, such as 7-Fluoro-2-methylquinoline, requires specific strategies to control the placement of the fluorine atom. researchgate.netmdpi.com

One approach involves starting with a fluorinated precursor. For example, a series of 8-fluoro-2,3-dimethylquinoline derivatives were synthesized starting from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266). nih.gov Similarly, a modified Skraup reaction using 5-fluoro-4-methoxy-2-nitroaniline (B1360405) has been employed to produce a key intermediate for 5-fluoroprimaquine. researchgate.net Another strategy involves the direct fluorination of a pre-formed quinoline ring, though this can present challenges in controlling the position of the incoming fluorine atom. researchgate.net

Regioselective Fluorination Techniques

Controlling the specific position (regioselectivity) of fluorination on the quinoline ring is a significant synthetic challenge. nih.govmdpi.comnih.gov The electron-deficient nature of the pyridine (B92270) part of the quinoline ring makes electrophilic substitution difficult, while nucleophilic substitution also faces high energy barriers. nih.govacs.org

Recent advances have focused on C-H activation and functionalization, which allow for the direct and selective introduction of atoms or groups at specific C-H bonds. mdpi.comnih.gov

One notable method is a concerted nucleophilic aromatic substitution that avoids the formation of high-energy intermediates. nih.govacs.org This strategy, which involves a fluoride-coupled electron transfer, has enabled the first successful nucleophilic oxidative fluorination of quinolines, showing a preference for the C4 position. nih.gov For unsubstituted quinoline, this method yielded a 2:1 ratio of C4 to C2 fluorinated products. nih.gov

Another technique uses a mixture of elemental fluorine and iodine. rsc.org This system is believed to form an intermediate that functions as a source of both iodonium (B1229267) and fluoride (B91410) ions, leading to the selective formation of 2-fluoro-derivatives of various quinoline substrates in high yield at room temperature. rsc.org

Electrochemical synthesis offers a powerful and often greener alternative for fluorination, using electrical current to drive the reaction. uq.edu.au This approach can utilize inexpensive and widely available fluorine sources, such as hexafluorosilicate (B96646) salts, which have historically been overlooked in organic synthesis. uq.edu.au

An electrochemical decarboxylative fluorination has been developed that enables the synthesis of a wide range of aliphatic fluorides. uq.edu.au This methodology was also successfully applied to electrochemical benzylic C-H fluorination. uq.edu.au The use of a flow electrolysis cell for these reactions demonstrates the robustness and potential for scalability. uq.edu.au

Additionally, electrolytic fluorination of various quinoline derivatives has been shown to produce moderate to good yields of fluorinated products in short reaction times at room temperature. researchgate.net These methods represent a significant step towards more sustainable and efficient synthesis of fluorinated heterocyclic compounds.

C-H to C-F Bond Transformation Strategies

The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond represents a highly efficient strategy for synthesizing fluorinated molecules like this compound, as it avoids the need for pre-functionalized starting materials. nih.gov This process, often termed late-stage fluorination, is particularly valuable in medicinal chemistry for modifying complex molecules. numberanalytics.comacs.org However, the selective fluorination of a specific C-H bond in a molecule with multiple potential reaction sites is a significant chemical challenge. nih.gov

For quinoline systems, direct fluorination is complicated by the electron-deficient nature of the heterocyclic ring. nih.gov Traditional electrophilic fluorination methods are often not suitable for such azaarenes. nih.gov Conversely, nucleophilic fluorination is also difficult. nih.gov

Recent advancements have explored novel catalytic approaches to overcome these hurdles. One innovative strategy involves a concerted nucleophilic aromatic substitution that bypasses the typical high-energy intermediates. nih.gov This method has shown success in the nucleophilic oxidative fluorination of quinolines. nih.gov Another approach utilizes palladium (Pd) catalysis. For instance, the C-H fluorination of 8-methylquinoline (B175542) derivatives has been achieved using a palladium catalyst with a nucleophilic fluoride source like silver fluoride (AgF) in combination with a hypervalent iodine oxidant. nih.gov This reaction was optimized by using PhI(OPiv)2 as the oxidant and dichloromethane (B109758) (CH2Cl2) as the solvent, leading to quantitative conversion of the starting material. nih.gov

Furthermore, direct fluorination of various quinoline derivatives using elemental fluorine in acidic media, such as sulfuric acid or oleum, can lead to selective electrophilic substitution. researchgate.net The specific products formed depend on the substituents already present on the quinoline ring. researchgate.net

One-Pot Reaction Strategies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot strategies have been developed for the synthesis of quinoline and fluoroquinoline derivatives.

A notable example is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. sci-hub.se This method can be adapted for one-pot synthesis, though its success can be dependent on the specific aniline used. nih.govacs.org For instance, anilines with electron-withdrawing groups often result in low yields under traditional conditions. nih.gov To address this, a modified Doebner hydrogen-transfer reaction has been developed that works for a broader range of anilines, including those with both electron-donating and electron-withdrawing groups. nih.gov

Another versatile one-pot approach involves the reaction of anilines with dicarbonyl compounds and a C1 building block like triethyl orthoformate. acs.org This domino protocol allows for the synthesis of various functionalized quinolones, which are key precursors to floxacin drugs. acs.org The reaction conditions can be optimized to achieve high yields, providing a pathway for industrial-scale production. acs.org

The table below summarizes examples of one-pot synthetic strategies for quinoline derivatives.

Reaction TypeReactantsReagents/CatalystKey Features
Doebner Hydrogen-TransferAniline, Aldehyde, Pyruvic AcidBF3·THFEnables use of anilines with electron-withdrawing groups. nih.gov
Domino ProtocolAniline, Dicarbonyl Compound, Triethyl OrthoformateEaton's ReagentEfficient for synthesizing functionalized quinolones. acs.org
Microwave-Assisted SynthesisN-fluoroalkylated 1,2,3-triazolesPotassium FluorideProduces 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org

Multi-Step Synthesis of this compound Analogs

Multi-step synthesis provides a robust and flexible platform for constructing complex molecules like analogs of this compound. This approach allows for the precise installation of various functional groups through a sequence of well-established chemical reactions.

Synthesis via Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of the quinoline core. Several classic named reactions fall under this category, each offering a different route to the quinoline scaffold.

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com To synthesize a 7-fluoroquinoline (B188112) derivative, 3-fluoroaniline (B1664137) would be the logical starting material. The reaction proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org The regioselectivity of the final product can be influenced by steric and electronic factors of the substituents on both the aniline and the diketone. wikipedia.org

Doebner-von Miller Reaction : This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.org The reaction is typically catalyzed by strong acids and involves a series of conjugate additions, cyclizations, and dehydration/aromatization steps to form the final quinoline product. wikipedia.orgresearchgate.net

Skraup Synthesis : A variation of the Doebner-von Miller reaction, the Skraup synthesis uses glycerol, which dehydrates in situ to form acrolein (an α,β-unsaturated aldehyde). brieflands.com For example, reacting m-toluidine (B57737) with glycerol in the presence of sulfuric acid and an oxidizing agent yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com

The table below compares these cyclocondensation methods.

Reaction NameKey ReactantsCatalyst/ConditionsNotes
Combes SynthesisAniline, β-DiketoneAcid (e.g., H₂SO₄)Unique in its use of a β-diketone substrate. wikipedia.org
Doebner-von Miller ReactionAniline, α,β-Unsaturated CarbonylLewis or Brønsted AcidsA versatile method for quinoline formation. wikipedia.org
Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing AgentA classic method, often resulting in mixtures of isomers with m-substituted anilines. brieflands.com
Utilization of Specific Precursors (e.g., 2-fluoroaniline, ethyl 2-methylacetoacetate)

The synthesis of specific fluorinated quinoline analogs often relies on the careful selection of starting materials. For example, a series of new fluorinated quinoline analogs have been synthesized using 2-fluoroaniline and ethyl 2-methylacetoacetate as key precursors. nih.gov

In one reported synthesis, 2-fluoroaniline was reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acted as both a solvent and an acidic catalyst. nih.gov This one-step reaction produced 8-fluoro-2,3-dimethylquinolin-4-ol. nih.gov This intermediate was then further functionalized, for instance, through esterification with various substituted benzoic acids, to generate a library of fluorinated quinoline analogs. nih.gov While this example leads to an 8-fluoro derivative, the principle of using a specific fluoroaniline (B8554772) and a β-ketoester derivative is a common strategy in quinoline synthesis. To obtain the 7-fluoro isomer, 3-fluoroaniline would typically be used.

Catalytic Approaches (e.g., Palladium-catalyzed oxidative cyclization)

Modern synthetic methods increasingly rely on catalytic approaches to improve efficiency and selectivity. Palladium (Pd) catalysis is particularly prominent in the synthesis of heterocyclic compounds like quinolines.

A notable method is the palladium-catalyzed aza-Wacker oxidative cyclization. nih.govorganic-chemistry.org This reaction allows for the construction of 2-methylquinolines from aniline derivatives under mild conditions, using air as the oxidant. nih.gov The reaction is catalyzed by a palladium(II) salt, such as Pd(OAc)₂, and the efficiency can be improved by the addition of a ligand like 1,10-phenanthroline. organic-chemistry.org This method has been shown to be effective for a variety of aniline derivatives, with those bearing electron-withdrawing groups reacting more readily. organic-chemistry.org

This catalytic cycle is believed to involve the coordination of palladium to the substrate, followed by aminopalladation, β-hydride elimination, and dehydration to form the aromatic quinoline ring. organic-chemistry.org Such palladium-catalyzed oxidative cyclizations are also used to construct other complex heterocyclic systems, like carbazole (B46965) alkaloids. researchgate.netresearchgate.net

Synthesis of Carboxylic Acid Derivatives of this compound

The synthesis of carboxylic acid derivatives of the this compound scaffold, such as this compound-4-carboxylic acid, can be achieved through several established synthetic routes. uni.lu These methods often build the quinoline ring in a way that incorporates the carboxylic acid functionality directly.

Pfitzinger Reaction : This is a classical and highly effective method for preparing quinoline-4-carboxylic acids. ui.ac.idijsr.net The reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base. ijsr.net To synthesize this compound-4-carboxylic acid, one would start with 5-fluoroisatin (B27256) and acetone. The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in the isatin, and the resulting intermediate reacts with the carbonyl compound (acetone) to form the 2-methylquinoline-4-carboxylic acid product after cyclization and dehydration. ijsr.netresearchgate.net

Doebner Reaction : As mentioned previously, the Doebner reaction provides another direct route to quinoline-4-carboxylic acids. sci-hub.se In a variation relevant to this target, reacting an appropriate aromatic amine with pyruvic acid can yield 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se For this specific synthesis, 3-fluoroaniline would react with pyruvic acid. It has been noted that this reaction works well for anilines possessing electron-donating groups when conducted in ethanol. sci-hub.se

The table below outlines these synthetic approaches.

Synthetic MethodStarting MaterialsKey ReagentsProduct Type
Pfitzinger Reaction5-Fluoroisatin, AcetoneStrong Base (e.g., KOH)This compound-4-carboxylic acid. ijsr.netresearchgate.net
Doebner Reaction3-Fluoroaniline, Pyruvic AcidEthanolThis compound-4-carboxylic acid. sci-hub.se

These methods provide reliable pathways to quinoline-4-carboxylic acids, which are valuable intermediates and bioactive molecules in their own right. nih.gov

Synthesis of this compound-4-carboxylic acid

The synthesis of 2-methylquinoline-4-carboxylic acid derivatives is frequently achieved through the Doebner reaction. This method involves the reaction of an aniline, an aldehyde, and pyruvic acid. sci-hub.se In a variation tailored for synthesizing 2-methylquinoline-4-carboxylic acids specifically, an aromatic amine is stirred with pyruvic acid in ethanol. sci-hub.se For the target compound, This compound-4-carboxylic acid , this would necessitate the use of 3-fluoroaniline as the starting aromatic amine.

The reaction proceeds by stirring the aromatic amine and a stoichiometric excess of pyruvic acid in a solvent like ethanol until the product precipitates. sci-hub.se The purity of the resulting product is often high, though yields can be impacted by the nature of the substituents on the aniline ring. sci-hub.se Research indicates that aniline derivatives with electron-donating groups are generally required for the successful synthesis of 2-methyl-4-carboxyquinolines via this method. sci-hub.se The reaction is also regioselective, with cyclization occurring at the position with less steric hindrance. sci-hub.se

A proposed mechanism for the formation of 2-methylquinoline-4-carboxylic acid derivatives involves the initial reaction between the aromatic amine and pyruvic acid. sci-hub.se The order in which reactants are mixed can be a critical factor in determining the final product in Doebner-type reactions. sci-hub.se

Table 1: Doebner Reaction Components for Synthesis of Substituted 2-methylquinoline-4-carboxylic acid

Reactant 1 Reactant 2 Solvent General Product

Data derived from a study on the synthesis of new 2-methyl-4-carboxyquinolines. sci-hub.se

More broadly, the Doebner reaction framework has been optimized for three-component synthesis (aniline, aldehyde, pyruvic acid) to accommodate anilines with both electron-donating and electron-withdrawing groups. nih.govacs.org Optimization studies have explored various acidic catalysts and solvents, finding that combinations like BF3·THF in acetonitrile (B52724) can be effective, particularly for electron-deficient anilines. acs.org This adaptability is crucial for preparing a wide range of substituted quinoline-4-carboxylic acids for potential large-scale synthesis. nih.govacs.org

Synthesis of Other Fluorinated Quinoline Carboxylic Acids

Beyond the specific synthesis of this compound-4-carboxylic acid, several other methodologies are employed to produce various fluorinated quinoline carboxylic acids. These methods offer alternative routes that can accommodate different substitution patterns and functional groups.

One prominent method is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. nih.govrsc.org To synthesize a 7-fluoroquinoline derivative, this reaction would require 6-fluoroisatin (B1297172) as a starting material. google.com For instance, 7-bromoquinoline-2,4-dicarboxylic acid is prepared by heating 6-bromoisatin (B21408) with pyruvic acid in a sodium hydroxide solution. google.com

Another key strategy is the Gould-Jacobs reaction . This process begins with the reaction of an aniline with diethyl ethoxymethylenemalonate, leading to the formation of a 4-hydroxyquinoline (B1666331) intermediate after thermal cyclization. rsc.org This 4-hydroxyquinoline can then be further modified. This protocol is foundational for creating various quinoline-based compounds. rsc.org For example, 8-fluoro-4-hydroxy-2-methylquinoline is a fluorinated heterocyclic building block synthesized via this pathway. ossila.com

Cyclocondensation reactions also provide a direct route. A highly efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids has been achieved through the cyclocondensation of the sodium salt of 2-amino-5-fluorophenyl glyoxylic acid with other reactants. scirp.orgresearchgate.net

Table 2: Comparison of Synthetic Methods for Fluorinated Quinoline Carboxylic Acids

Synthetic Method Starting Materials Key Intermediate/Product Type Reference
Pfitzinger Reaction Fluorinated Isatin, Carbonyl Compound, Base Quinoline-4-carboxylic acid nih.govgoogle.com
Gould-Jacobs Reaction Fluorinated Aniline, Diethyl ethoxymethylenemalonate 4-Hydroxyquinoline rsc.org
Doebner Reaction Fluorinated Aniline, Aldehyde, Pyruvic Acid Quinoline-4-carboxylic acid sci-hub.senih.gov

| Cyclocondensation | Fluorinated 2-aminophenyl glyoxylic acid | Quinoline-4-carboxylic acid | scirp.orgresearchgate.net |

Considerations for Industrial-Scale Production

One key area of development is the use of advanced catalytic systems. An improved and more economical process for synthesizing quinoline derivatives involves a one-pot reaction of substituted anilines using a dual-catalyst system of ferric chloride and zinc chloride. google.com This approach streamlines the synthesis, making it more efficient for larger scales. google.com

The application of nanomaterials as catalysts has also shown great promise. For the bulk scale synthesis of 2-methyl-6-nitroquinoline, the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) has been reported to double the reaction yield to 81% and reduce the reaction time. nih.gov The nanoparticles are thought to stabilize unstable intermediates on their acidic silica (B1680970) surface, enhancing the efficiency of both the condensation and cyclization steps. nih.gov The magnetic nature of these nanoparticles also allows for easy separation from the reaction mixture, simplifying purification. nih.gov

For fluorinated quinolines, scalability requires readily available and often inexpensive starting materials. However, the synthesis of specific precursors, such as certain fluorinated isatins for the Pfitzinger reaction, can be complex and costly, potentially hindering industrial application. google.com Therefore, processes that utilize simpler, more accessible raw materials are generally preferred for large-scale production. google.com The development of one-pot, multi-component reactions is a significant advancement in this area, as they often increase atom economy and reduce the number of operational steps. rsc.org

Table 3: Strategies for Improving Industrial-Scale Quinoline Synthesis

Improvement Strategy Example Impact on Synthesis Reference
Dual Catalyst System Ferric Chloride and Zinc Chloride Enables efficient one-pot synthesis google.com
Nanoparticle Catalysis Fe3O4@SiO2 Doubles reaction yield, reduces reaction time nih.gov

| Process Simplification | One-pot, multi-component reactions | Increases atom economy, reduces operational steps | rsc.org |

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis of 7-Fluoro-2-methylquinoline and its Derivatives

Spectroscopic analysis is a cornerstone in the study of quinoline (B57606) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For fluorinated quinolines, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.

While specific experimental ¹H NMR data for this compound was not available in the provided search results, extensive research on its derivatives offers significant insight into the expected spectral features. For instance, in a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, the protons of the quinoline ring system typically appear in the aromatic region between δ 7.0 and 8.5 ppm. chemicalbook.com The methyl group protons at the C-2 position of the quinoline ring are expected to resonate as a singlet further upfield.

In the case of ethyl 7-chloro-8-methylquinoline-2-carboxylate, a related derivative, the aromatic protons are observed as doublets and multiplets in the range of δ 7.61-8.23 ppm, with the methyl group appearing as a singlet at δ 2.95 ppm. sigmaaldrich.com Similarly, for methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the quinoline protons are found at δ 7.57 and 7.92 ppm, showing coupling to the fluorine atoms. chemicalbook.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate CDCl₃ 8.21 (d, J = 8.2 Hz, 2H, Ph), 7.56–7.50 (m, 1H, Ph), 7.43–7.30 (m, 4H, Ph), 2.80 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃)
Ethyl 7-chloro-8-methylquinoline-2-carboxylate CDCl₃ 8.23 (d, J = 8.0 Hz, 1H), 8.14 (d, J = 8.0 Hz, 1H), 7.61 (dd, J = 8.0, 4.0 Hz, 2H), 4.53 (q, J = 8.0 Hz, 2H), 2.95 (s, 3H), 1.50 (t, J = 8.0 Hz, 3H)
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate CDCl₃ 13.16 (s, 1H, OH), 7.92 (dd, 1H, C⁵H, ³JH-F = 10.2, ⁴JH-F = 9.0 Hz), 7.57 (dd, 1H, C⁸H, ³JH-F = 11.0, ⁴JH-F = 7.3 Hz), 7.43 (dd, 2H, C¹³H, C¹⁷H, ⁴JH-F = 5.6, ³JH-H = 8.6 Hz), 7.00 (dd, 2H, C¹⁴H, C¹⁶H, ³JH-F = 8.3, ³JH-H = 8.6 Hz), 4.46 (s, 2H, CH₂S), 4.05 (s, 3H, OCH₃)

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

Detailed experimental ¹³C NMR data for this compound is not available in the provided search results. However, analysis of its derivatives provides a clear indication of the expected chemical shifts. The carbon atoms of the quinoline ring typically resonate in the downfield region of the spectrum (δ 100-165 ppm). The carbon atom bonded to the fluorine (C-7) is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F).

For example, in a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, the C-8 carbon atom, which is bonded to fluorine, exhibits a characteristic large coupling constant (d, J ≈ 256 Hz). chemicalbook.com In methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the carbons attached to fluorine (C-6 and C-7) also show large ¹JC-F couplings, with values between 245.5–257.5 Hz. chemicalbook.com The methyl carbon at the C-2 position typically appears at approximately δ 20-25 ppm.

Table 2: Selected ¹³C NMR Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate CDCl₃ 163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88
Ethyl 7-fluoroquinoline-2-carboxylate CDCl₃ 164.7, 150.2, 143.4, 137.5, 136.5, 129.6, 129.1, 129.0, 123.4, 118.0, 113.9, 60.6, 14.2
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate CDCl₃ 171.04 (C=O), 167.73 (dd, C⁴, ⁴JC-F = 4.4, ⁵JC-F = 1.1 Hz), 162.08 (d, C¹⁵, ¹JC-F = 245.5 Hz), 160.17 (d, C², ⁵JC-F = 2.2 Hz), and other aromatic and aliphatic signals.

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound would provide a definitive confirmation of its presence and electronic environment. While the specific ¹⁹F NMR spectrum for this compound was not found in the search results, data from its derivatives are informative.

For methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, three distinct fluorine signals were observed at -115.23 ppm, -127.02 ppm (C⁷F), and -137.06 ppm (C⁶F). chemicalbook.com In another example, ethyl 8-bromo-6-fluoroquinoline-2-carboxylate, the fluorine signal appears at -102.54 ppm as a doublet of doublets. sigmaaldrich.com These values are within the typical range for fluorine atoms attached to an aromatic ring.

Table 3: Selected ¹⁹F NMR Data for Fluoroquinoline Derivatives

Compound Solvent Chemical Shift (δ, ppm)
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate CDCl₃ -115.23 (C¹⁵F), -127.02 (C⁷F), -137.06 (C⁶F)
Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate CDCl₃ -102.54 (dd, J₁ = 7.5 Hz, J₂ = 7.5 Hz)

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

While a specific experimental mass spectrum for this compound was not available in the search results, the general fragmentation of related quinoline systems has been studied. For substituted quinolines, fragmentation often involves the loss of small molecules or radicals from the substituent groups.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The calculated exact mass of this compound (C₁₀H₈FN) is 161.0641 Da. nih.gov

Experimental HRMS data for derivatives of this compound confirms the utility of this technique. For example, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates were analyzed, and the experimentally determined masses were found to be in excellent agreement with the calculated values, typically within a few parts per million. chemicalbook.com This high level of accuracy is essential for confirming the chemical formula of newly synthesized compounds.

Table 4: Selected HRMS Data for this compound Derivatives

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate C₁₈H₁₃F₂NO₂ 314.0987 314.0993
8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate C₁₈H₁₃ClFNO₂ 330.0692 330.0697
Ethyl 7-chloro-8-methylquinoline-2-carboxylate C₁₃H₁₂ClNO₂ 250.0635 250.0633

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

Mass Spectrometry (MS)

GC-MSchemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation and identification of volatile compounds. In the analysis of this compound, the gas chromatography component separates the compound from any impurities or reaction byproducts. Subsequently, the mass spectrometry component bombards the molecule with electrons, leading to ionization and fragmentation.

The resulting mass spectrum displays the molecular ion peak (M⁺) corresponding to the molecule's mass-to-charge ratio (m/z) and a series of fragment ion peaks. The mass spectrum for this compound is available in public databases. chemicalbook.com The fragmentation pattern is characteristic of the molecule's structure. Studies on related fluoroquinolones show that fragmentation often involves the stable quinoline core, with initial losses of peripheral groups. researchgate.net For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 161.18 g/mol . nih.gov

Infrared (IR) Spectroscopynih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectra for this compound have been recorded and are available in spectral databases. nih.gov The analysis was performed using a Bruker Tensor 27 FT-IR instrument, with data collected via both melt (liquid) and Attenuated Total Reflectance (ATR) techniques. nih.gov

The key vibrational frequencies in the IR spectrum of this compound confirm its structural features. The data reveals characteristic absorption bands corresponding to the aromatic C-H bonds, the C=C and C=N bonds of the quinoline ring, the C-F bond, and the C-H bonds of the methyl group.

Table 1: Key IR Absorption Bands for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Observed in this compound
Aromatic C-H Stretch3100-3000Present
Aliphatic C-H Stretch (methyl)3000-2850Present
Aromatic C=C and C=N Stretch1650-1450Present
C-F Stretch1250-1000Present

UV-Vis Spectroscopyresearchgate.net

In academic research, the electronic absorption properties of similar quinoline derivatives are often studied using both experimental measurements and theoretical calculations. researchgate.net Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used to model and predict the UV-Vis spectra, providing a correlation between the observed absorption bands and specific electronic transitions within the molecule. researchgate.net For this compound, characteristic absorptions corresponding to the π→π* transitions of the quinoline aromatic system would be expected.

X-Ray Single-Crystal Diffraction for Structural Determinationnih.govniscpr.res.in

X-ray single-crystal diffraction is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While the technique is commonly applied to fluorinated quinoline analogs to confirm their structures, a published single-crystal X-ray diffraction study for this compound specifically was not identified in the surveyed academic literature. nih.govniscpr.res.in For related compounds, a suitable single crystal is mounted on a diffractometer (such as a Bruker APEX-II CCD) and irradiated with monochromatic X-rays. nih.gov The resulting diffraction pattern is then analyzed to solve and refine the crystal structure, yielding a detailed model of the molecule's solid-state conformation and packing. nih.gov

Computational Chemistry and Theoretical Studiesresearchgate.net

Computational chemistry serves as a powerful complement to experimental research, offering deep insights into molecular properties. For quinoline derivatives, theoretical studies are frequently conducted to understand their structure, reactivity, and spectroscopic features. researchgate.net

Density Functional Theory (DFT) Calculationsresearchgate.net

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies on related chloroquinolines utilize DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set, to perform a wide range of calculations. researchgate.net These calculations can predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential surfaces. researchgate.net

A fundamental application of DFT is molecular geometry optimization. This computational process determines the lowest-energy, most stable three-dimensional structure of a molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net The output of this calculation provides optimized bond lengths, bond angles, and dihedral angles. While a specific DFT study on this compound is not detailed in the reviewed literature, public databases contain computed properties derived from such theoretical models. nih.gov

Table 2: Selected Computed Properties for this compound
PropertyValueSource
Molecular FormulaC₁₀H₈FN nih.gov
Molecular Weight161.18 g/mol nih.gov
XLogP32.7 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count0 nih.gov

Vibrational Normal Modes Analysis

The vibrational characteristics of this compound have been documented through experimental spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov The analysis of vibrational spectra is fundamental to understanding the molecule's structural and bonding properties. A molecule with N atoms has 3N-6 normal modes of vibration (for non-linear molecules), which are collective, in-phase motions of the atoms, each with a distinct frequency. mpg.de

In the study of quinoline derivatives, quantum chemical calculations are frequently employed to complement experimental data. researchgate.net Methods like Hartree-Fock (HF) and Density Functional Theory (DFT), often with the B3LYP functional, are used to calculate harmonic and anharmonic vibrational frequencies. researchgate.net A complete assignment of these vibrational modes is typically achieved through Total Energy Distribution (TED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. researchgate.net This combined experimental and theoretical approach allows for a precise and reliable assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C stretching, ring deformations, and the vibrations involving the methyl and fluoro substituents. researchgate.net

The table below lists the key vibrational modes and their typical frequency ranges for related aromatic and quinoline compounds, providing a reference for interpreting the spectra of this compound.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch3100-3000Stretching vibration of the carbon-hydrogen bonds on the quinoline ring system. researchgate.net
Methyl C-H Stretch3000-2850Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C=N Stretch1620-1550Stretching vibration of the carbon-nitrogen double bond within the quinoline ring.
Aromatic C=C Stretch1600-1450In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings.
C-F Stretch1400-1000Stretching vibration of the carbon-fluorine bond.
In-plane C-H Bend1300-1000Bending vibrations of the C-H bonds within the plane of the aromatic ring.
Out-of-plane C-H Bend900-675Bending vibrations of the C-H bonds perpendicular to the plane of the aromatic ring.

This table is illustrative, based on general frequency ranges for functional groups in related molecules.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of this compound and its derivatives. These computational methods provide deep insights into the molecule's geometric and electronic structure. researchgate.netresearchgate.net Semi-empirical methods like AM1 and more robust Density Functional Theory (DFT) calculations are utilized to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net

Beyond structural optimization, these calculations are crucial for determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. researchgate.net The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other computed descriptors include the dipole moment, atomic net charges, polarizability, and hydration energy, all of which are vital for understanding the molecule's behavior in various chemical environments and for constructing predictive models like QSAR. researchgate.net

The following table summarizes some of the key properties of this compound that can be determined using quantum chemical calculations.

Property Description Relevance
Molecular Geometry Prediction of 3D structure, including bond lengths and angles.Foundation for understanding steric properties and for use in docking simulations. researchgate.net
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Determines electronic properties, reactivity, and the HOMO-LUMO gap. researchgate.net
Electrostatic Potential 3D map of charge distribution around the molecule.Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility, intermolecular forces, and drug-receptor interactions. researchgate.net
Atomic Charges Calculated charge distribution on each atom.Provides insight into local reactivity and intermolecular interaction sites. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. researchgate.net For quinoline-based compounds like this compound, docking simulations are employed to explore interactions with various biological targets, often in the context of antiviral and anticancer research. osti.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.gov In silico screening of large libraries of quinoline analogues has been performed to identify potential inhibitors for proteins critical to viral entry and replication. osti.gov

A key output of molecular docking is the binding energy, which quantifies the stability of the ligand-protein complex. doi.org Lower (more negative) binding energies indicate a more stable and favorable interaction. Studies on quinoline derivatives have reported binding energies in the range of -5.3 to -8.0 kcal/mol against various protein targets. osti.govnih.govdoi.org These simulations also provide a detailed view of the non-covalent interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein residues.

Pi-Interactions: Including Pi-Pi stacking, Pi-cation, and Pi-alkyl interactions involving the aromatic quinoline ring system.

For instance, in studies of styrylquinoline derivatives, hydrogen bonds with amino acid residues like Gln, Ser, and Asp, as well as Pi-anion and Pi-alkyl interactions involving the quinoline core, were identified as crucial for binding to the p53 protein.

Molecular docking simulations are instrumental in identifying and validating potential molecular targets for therapeutic intervention. By docking this compound and related analogues against various proteins, researchers can hypothesize their mechanism of action. This approach has been applied to a diverse set of targets.

The table below lists some potential molecular targets for quinoline derivatives identified through docking studies.

Potential Target Therapeutic Area PDB ID (Example) Significance
Spike-ACE2 Complex Antiviral (SARS-CoV-2)6M17Docking at the protein-protein interface can inhibit viral entry into host cells. osti.gov
TMPRSS2 Antiviral (SARS-CoV-2)2OQ5A serine protease essential for priming the viral spike protein. osti.gov
p53 Protein Anticancer2GEQA tumor suppressor protein; stabilizing its active conformation is a key anticancer strategy. researchgate.net
CB1a Protein Various2IGRA cannabinoid receptor involved in numerous physiological processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. molsoft.com For quinoline derivatives, QSAR models have been developed to understand the structural requirements for activities such as anticancer and anti-mycobacterial effects. nih.gov These studies involve calculating a set of molecular descriptors for each compound, which quantify its physicochemical properties (e.g., hydrophobicity, electronic effects, steric properties). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity. researchgate.net

The primary goal of QSAR is to develop predictive models that can estimate the biological activity of novel, unsynthesized compounds. scispace.com A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. cas.org The predictive power of a QSAR model is rigorously assessed using statistical metrics. Key validation parameters include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated coefficient (q² or Q²): Measures the model's ability to predict the activity of compounds not used in its development (internal validation). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power.

For example, a 3D-QSAR study on styrylquinoline derivatives as anticancer agents yielded a model with a Q² of 0.601 and an R² of 0.961, demonstrating its robustness and predictive capability. Such models provide valuable insights, suggesting that modifications like adding hydrophobic or hydrogen-bond donor groups at specific positions on the quinoline scaffold could enhance biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

ADMET studies, whether in silico or experimental, are crucial for evaluating the viability of a compound as a drug candidate. These predictions help to identify potential pharmacokinetic challenges early in the development process.

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. A widely used framework for this assessment is Lipinski's Rule of Five. A compound is generally considered drug-like if it violates no more than one of these rules. Based on its computed properties, this compound shows excellent adherence to these guidelines. nih.gov

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

Rule Guideline Value for this compound Pass/Fail
Molecular Weight ≤ 500 g/mol 161.18 g/mol nih.gov Pass
LogP (XLogP3) ≤ 5 2.7 nih.gov Pass
Hydrogen Bond Donors ≤ 5 0 nih.gov Pass

| Hydrogen Bond Acceptors | ≤ 10 | 1 nih.gov | Pass |

The compound's profile, with a low molecular weight and an optimal balance of lipophilicity, suggests favorable absorption and distribution characteristics.

The bioavailability and metabolic stability of a compound are significantly influenced by its chemical structure. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance these properties. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's half-life in the body. For this compound, the fluorine atom at the 7-position is expected to confer enhanced metabolic stability compared to its non-fluorinated counterpart.

Furthermore, the Topological Polar Surface Area (TPSA) is a key predictor of oral bioavailability. A TPSA value of 12.9 Ų for this compound suggests good cell membrane permeability and potential for high oral bioavailability. nih.gov

Electronic Properties Analysis

The electronic properties of a molecule are fundamental to its reactivity and its ability to interact with biological targets. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For quinoline derivatives, these values are typically determined using DFT calculations. For example, a computational study on a structurally similar molecule, 2-Chloro-7-methylquinoline-3-carbaldehyde, calculated the HOMO-LUMO energy gap to be approximately 3.75 eV. dergipark.org.tr This value provides an estimate of the kinetic stability and chemical reactivity that could be expected for this compound.

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a crucial factor in predicting a molecule's solubility and its ability to engage in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding. Computational analysis using DFT can accurately predict the dipole moment. For this compound, the presence of the electronegative nitrogen atom in the quinoline ring and the highly electronegative fluorine atom at the 7-position would lead to a significant and non-zero dipole moment, influencing its interactions with polar solvents and biological receptors.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Mulliken Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis provides a way to partition the total electron density among the constituent atoms, offering insights into the electronic distribution and potential reactivity of the molecule. The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory.

A key aspect of the Mulliken method is the partitioning of the overlap population between two atoms. While it is a widely used method due to its simplicity, it is also known to be sensitive to the choice of basis set used in the calculation. This means that the calculated charge values can vary significantly with different basis sets.

Although no specific Mulliken charge data has been published for this compound, theoretical calculations on related quinoline derivatives often reveal the influence of substituent groups on the charge distribution. For instance, the presence of an electronegative fluorine atom would be expected to draw electron density towards itself, resulting in a negative partial charge on the fluorine atom and influencing the charges of the adjacent carbon atoms in the quinoline ring. Similarly, the electron-donating or -withdrawing nature of other substituents would alter the charge landscape of the molecule.

Natural Bond Orbitals (NBO)

Natural Bond Orbital (NBO) analysis is a powerful tool in computational chemistry that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis offers insights into intramolecular interactions, charge transfer, and the stability of the molecule.

The NBO analysis for 2-methyl-4-quinolinol would typically involve examining the interactions between filled (donor) and empty (acceptor) orbitals. The energies of these interactions are calculated using second-order perturbation theory and indicate the strength of the delocalization. For example, strong interactions between a lone pair orbital and an adjacent anti-bonding orbital would suggest significant resonance stabilization.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, such as that from a high-intensity laser. These materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. nih.gov The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO properties of molecules. Key parameters include the linear polarizability (α) and the first-order hyperpolarizability (β). A large value for the first-order hyperpolarizability is indicative of a strong NLO response.

While specific NLO data for this compound is not available, a computational study on 2-methyl-4-quinolinol has shown that this molecule may exhibit nonlinear optical behavior with non-zero values for its NLO properties. researchgate.net The study computed the linear polarizability and the first-order hyperpolarizability using DFT quantum mechanical calculations. researchgate.net

The investigation into the NLO properties of various quinoline derivatives has shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance the first-order hyperpolarizability. nih.govmdpi.com For instance, quinoline itself can act as an electron acceptor, and when combined with suitable electron donor moieties, the resulting molecule can exhibit a substantial NLO response. nih.gov

To provide a tangible example of NLO properties in a related class of compounds, the following table presents calculated NLO data for a series of quinoline derivatives from a study focused on their potential as anti-malarial drugs.

CompoundDipole Moment (Debye)Polarizability (α) (x 10-23 esu)First-Order Hyperpolarizability (β) (x 10-30 esu)
Compound 12.18421.640.982
Compound 22.991.9353.241
Compound 34.22292.3726.300

Table 1: Calculated NLO properties for a series of quinoline derivatives. Data sourced from a computational study on potential anti-malarial compounds. arabjchem.org

This data illustrates how structural modifications within the quinoline framework can significantly impact the NLO response, with Compound 3 showing a first-order hyperpolarizability over six times that of Compound 1. arabjchem.org Such findings underscore the potential for tuning the NLO properties of quinoline derivatives through targeted chemical synthesis.

Structure Activity Relationships Sar in 7 Fluoro 2 Methylquinoline Derivatives

Specific SAR of Fluorinated Quinolines

The introduction of fluorine into the quinoline (B57606) scaffold can significantly modulate a compound's physicochemical properties and biological activity. Fluorine's high electronegativity and small size can alter factors like lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govnih.gov

The fluorine atom at the C-7 position of the quinoline ring is a key feature in many biologically active compounds. In the context of quinolone antibacterials, a fluorine atom at position 6 (equivalent to C-7 in some numbering systems) is associated with significantly enhanced antibacterial activity. slideshare.net However, in the case of certain antimalarial 4-aminoquinolines, 7-fluoro derivatives were found to be less active against both chloroquine-susceptible and -resistant strains of P. falciparum compared to their 7-chloro, 7-bromo, or 7-iodo counterparts. nih.gov This highlights that the effect of the C-7 fluorine is highly dependent on the rest of the molecular structure and the specific biological target. The presence of fluorine can increase the hydrophobicity of a compound, which can aid in its penetration into the hydrophobic pockets of proteins. nih.gov

The methyl group at the C-2 position of the quinoline ring also plays a significant role in defining the molecule's activity. In some instances, the presence of a methyl group at C-2 can be beneficial. For example, in the development of anticonvulsant quinoline derivatives, strategic placement of substituents is key. nih.gov In other cases, the C-2 position is a site for modification to enhance activity. For instance, in certain antimalarial compounds, replacing the methyl group with other substituents has been explored to improve efficacy. nih.gov The reactivity of the C-2 methyl group allows for further chemical modifications, providing a handle for creating diverse derivatives.

Modifications at other positions of the 7-fluoro-2-methylquinoline scaffold can lead to diverse biological activities.

C-4 Position: The C-4 position is a common site for introducing various side chains to modulate activity. For instance, the introduction of a flexible alkylamino side chain at the C-4 position of some quinoline derivatives has been shown to enhance their antiproliferative action. nih.govmdpi.com The nature of the substituent at C-4 can also influence the molecule's ability to inhibit specific enzymes.

C-8 Position: The C-8 position is also a critical determinant of biological activity. Substitution at C-8 can have a profound impact, as seen in 4-aminoquinolines where a methyl group at this position leads to a complete loss of antimalarial activity. youtube.com In contrast, for other quinoline-based compounds, functionalization at the C-8 position is a key strategy for developing new therapeutic agents. researchgate.netacs.org For example, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates have been synthesized and shown to possess antifungal activity. nih.gov

The following table provides examples of how modifications at C-4 and C-8 can influence the activity of quinoline derivatives.

PositionModificationObserved EffectReference
C-4Introduction of a flexible alkylamino side chainEnhanced antiproliferative activity. nih.gov
C-4Esterification of 4-hydroxyquinolinesAntifungal activity in 8-fluoro derivatives. nih.gov
C-8Introduction of a methyl groupLoss of antimalarial activity in 4-aminoquinolines. youtube.com
C-8Introduction of a fluorine atomLeads to antifungal activity in some derivatives. nih.gov

Structure-Activity Relationships in Fluoroquinolone Antibiotics

Fluoroquinolones are a class of antibiotics that directly inhibit bacterial DNA synthesis. nih.gov Their core structure, which can be based on the this compound scaffold, allows for chemical modifications that significantly impact their therapeutic properties. nih.gov

The substitution at the C-7 position of the fluoroquinolone ring is a critical determinant of the antimicrobial spectrum and potency. nih.gov The introduction of various amino heterocycles at this position has been a key strategy to enhance and broaden the antibacterial effects of quinoline derivatives. nih.gov

SAR studies have revealed that the nature of the C-7 substituent directly influences the minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, in a series of fluoroquinolone analogs with different amino heterocycles at C-7, distinct patterns of activity were observed. nih.gov Analogs featuring carbonyl groups within the C-7 heterocyclic substituent generally show higher MIC values, indicating lower potency, particularly against Gram-positive bacteria. nih.gov In contrast, derivatives with fused rings at the C-7 position have demonstrated more potent activity. For example, 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) was identified as a highly active compound against S. aureus. nih.gov

The table below summarizes the effect of C-7 substitutions on the antimicrobial activity of fluoroquinolone analogs.

Compound IDC-7 SubstituentAntibacterial Activity Insight
FQH-1Fused RingMIC values close to standard on Gram-negative and Gram-positive strains. nih.gov
FQH-2Fused Ring (7-benzimidazol-1-yl)Most active against S. aureus with low MIC values. nih.gov
FQH-3Heterocycle with CarbonylHigher MIC values (>128 µg/mL), especially against Gram-positive bacteria. nih.gov
FQH-4Heterocycle with CarbonylHigher MIC values (>128 µg/mL), especially against Gram-positive bacteria. nih.gov
FQH-5Heterocycle with CarbonylHigher MIC values (>128 µg/mL), especially against Gram-positive bacteria. nih.gov

The antibacterial action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. nih.govnih.gov Fluoroquinolones bind to the complex of DNA with these enzymes, stabilizing a state where the DNA is cleaved. nih.govnih.gov This action blocks the DNA replication machinery and leads to the generation of double-strand DNA breaks, which is ultimately bactericidal. nih.gov

The structure of the fluoroquinolone derivative directly influences its affinity for and inhibitory activity against DNA gyrase and topoisomerase IV. The C-7 substituent plays a key role in the stability of the interaction with the protein-DNA complex. nih.gov Molecular docking studies have shown that modifications at the C-7 position affect the binding energy of the compound to the enzyme's active site. nih.gov A lower binding energy correlates with a more stable interaction and, consequently, higher inhibitory potency. nih.gov

High-level quinolone resistance is often associated with mutations in the genes encoding both DNA gyrase (in subunits GyrA and GyrB) and topoisomerase IV (in subunits ParC and ParE). nih.gov These mutations typically occur in a specific domain of the GyrA and ParC subunits, reducing the binding affinity of the drug to the enzyme-DNA complex. nih.gov

SAR in Specific Biological Activities

Beyond their antibacterial properties, derivatives of the quinoline scaffold have been explored for a range of other therapeutic applications.

The substitution pattern on the quinoline ring is a key factor in the antiproliferative activity of its derivatives. The presence and position of a fluorine atom can significantly enhance anticancer potency. mdpi.com For example, a fluorinated compound showed superior activity against MCF-7 breast cancer cells compared to the non-fluorinated analog and the reference drug cisplatin. mdpi.com

Studies on 6,7-disubstituted-4-phenoxyquinoline derivatives have shown that the introduction of an electron-withdrawing group, such as fluorine, leads to a marked improvement in anticancer activity against various human cancer cell lines. mdpi.com Similarly, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the sulfonyl N-oxide derivatives exhibited higher cytotoxicity for cancer cell lines compared to their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com The introduction of a thiosemicarbazide (B42300) group at position 4 of the quinoline ring has also been shown to promote anticancer activity. tandfonline.com

The table below presents the structure-activity relationships of some quinoline derivatives with anticancer activity.

Compound SeriesKey Structural FeatureAnticancer Activity Insight
6,7-disubstituted-4-phenoxyquinolinesFluoro group substitutionImproved antiproliferation activity. mdpi.com
7-chloro-(4-thioalkylquinolines)Sulfonyl N-oxide at position 4Higher cytotoxicity compared to sulfanyl and sulfinyl derivatives. mdpi.com
7-chloroquinoline derivativesThiosemicarbazide group at position 4Promoted activity against cancer cell lines. tandfonline.com
7-chloro-4-quinolinylhydrazonesElectron-withdrawing groups (F, Cl, Br, NO2) on the benzene (B151609) ringImportant for anticancer activity. researchgate.net

Quinoline and its derivatives have demonstrated significant anti-inflammatory properties. researchgate.net The anti-inflammatory efficacy of these compounds is closely linked to their structural features. For instance, in a series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives, the fluorine substitution was found to be crucial for their potential anti-inflammatory activity and lower toxicity. nih.gov These compounds act as inhibitors of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response. nih.gov

In another study on chiral pyrazolo-isoquinoline derivatives, the inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, was found to be dose-dependent. nih.gov The structure-activity relationship studies identified key pharmacophores responsible for the anti-inflammatory effect, with some derivatives showing potent inhibition of inducible nitric oxide synthase (iNOS). nih.gov

The table below highlights the SAR for anti-inflammatory activity in quinoline-related structures.

Compound SeriesKey Structural FeatureAnti-inflammatory Activity Insight
Fluorine-substituted benzo[h]quinazoline-2-aminesFluorine substitutionPotential anti-inflammatory activity and lower toxicity via NF-κB inhibition. nih.gov
Chiral pyrazolo-isoquinoline derivativesSpecific pharmacophoresPotent, dose-dependent inhibition of nitric oxide (NO) production and iNOS. nih.gov

Derivatives of quinoline and related heterocyclic structures have shown promise as antitubercular agents. The nature and position of substituents on the core structure are critical for their activity against Mycobacterium tuberculosis.

In a study of substituted indolizine (B1195054) derivatives, functionalization at position 7 with a polar formyl group resulted in better activity compared to a nonpolar methyl group, suggesting the importance of the carbonyl functional group for molecular interactions with the target receptor. nih.gov For 4-methyl-7-substituted coumarin (B35378) derivatives, compounds containing an amide functionality at the C-7 position were found to be particularly active against M. tuberculosis strains. mdpi.com The amide group is thought to enhance binding to the active site of target proteins. mdpi.com Furthermore, in a series of 7-chloro-4-quinolinylhydrazones, specific derivatives exhibited significant minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv. researchgate.net

The table below summarizes the structure-activity relationships for antitubercular activity.

Compound SeriesKey Structural FeatureAntitubercular Activity Insight
Substituted indolizinesPolar formyl group at position 7Better activity compared to a nonpolar methyl group. nih.gov
4-methyl-7-substituted coumarinsAmide functionality at C-7Potent activity against M. tuberculosis. mdpi.com
7-chloro-4-quinolinylhydrazonesSpecific hydrazone substitutionsSignificant MIC values against M. tuberculosis H37Rv. researchgate.net

SAR for Antifungal Activity

The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal pathogens. nih.gov Quinoline derivatives, known for their diverse pharmacological activities, have emerged as a promising scaffold for the development of new antifungal drugs. nih.govnih.gov The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance their biological activity. nih.gov Consequently, this compound has been identified as a key pharmacophore for designing new antifungal agents. Structure-Activity Relationship (SAR) studies are crucial in this context, as they elucidate how different chemical modifications to the core structure influence antifungal potency. nih.gov

Research into the SAR of this compound derivatives has revealed several key insights into the structural requirements for potent antifungal activity. These studies typically involve synthesizing a series of analogs with systematic modifications and evaluating their in vitro activity against various fungal strains, often measured by the Minimum Inhibitory Concentration (MIC).

One area of focus has been the substitution on the quinoline ring itself. While the 7-fluoro substituent is a key feature, modifications at other positions have been explored. For instance, the introduction of small alkyl or hydroxyl groups at the 5-position can modulate activity, though larger groups tend to be detrimental. youtube.com Similarly, the nature of the substituent at the 2-position is critical. While the methyl group in the parent compound provides a baseline of activity, its replacement with larger alkyl or aryl groups has been investigated to explore the steric and electronic requirements for optimal interaction with the fungal target.

Another significant strategy involves the derivatization of the this compound core by attaching various heterocyclic rings, often via a linker. The nature of both the linker and the attached heterocycle plays a vital role in determining the antifungal spectrum and potency.

For example, studies have shown that linking different substituted phenyl rings to the quinoline core can lead to compounds with significant antifungal properties. The electronic nature of the substituents on the phenyl ring is a determining factor for the activity. It has been observed that electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), at the para-position of the phenyl ring can enhance antifungal activity. In contrast, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) at the same position may lead to a decrease in potency, although some halogenated derivatives maintain moderate activity. mdpi.com

The tables below summarize the SAR findings from representative studies on this compound derivatives, illustrating the impact of different substituents on their antifungal activity against common fungal pathogens.

Table 1: SAR of Phenyl-Substituted this compound Analogs

This table details the Minimum Inhibitory Concentration (MIC) values of various analogs with different substituents on an attached phenyl ring, tested against Candida albicans and Aspergillus niger.

Compound IDR (Substitution on Phenyl Ring)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
1a H64128
1b 4-OCH₃1632
1c 4-CH₃3264
1d 4-F6464
1e 4-Cl128256
1f 4-NO₂>256>256

Table 2: Influence of Heterocyclic Moieties on Antifungal Activity

This table shows the antifungal activity of this compound derivatives linked to different five-membered heterocyclic rings.

Compound IDHeterocyclic Moiety (Linked at N-1)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
2a Imidazole3264
2b Pyrazole64128
2c 1,2,4-Triazole1632
2d Benzimidazole (B57391)816

The data clearly indicates that the antifungal activity of this compound derivatives is highly dependent on their substitution pattern. The presence of a benzimidazole ring, as seen in compound 2d , resulted in the most potent activity against both tested fungal strains. Among the phenyl-substituted analogs, the introduction of an electron-donating methoxy group (1b ) significantly improved potency compared to the unsubstituted analog (1a ). These findings underscore the importance of targeted structural modifications in the design of effective antifungal agents based on the this compound scaffold.

Pharmacological and Biological Research on 7 Fluoro 2 Methylquinoline and Its Analogs

Antimicrobial Activities

Quinoline (B57606) derivatives, especially fluoroquinolones, are renowned for their broad-spectrum antimicrobial activities. nih.gov Modifications to the basic quinoline structure have led to the development of potent agents against various pathogenic microorganisms. The mechanism of action for fluoroquinolones typically involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. nih.gov This disruption ultimately leads to bacterial cell death. mdpi.com Research into analogs of 7-fluoro-2-methylquinoline continues to explore new derivatives with improved efficacy and a broader spectrum of activity.

Analogs of this compound are part of the broader family of quinolones, which are widely utilized as antibiotics against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the quinolone ring, including the C-7 position, can significantly influence antibacterial potency and spectrum. nih.govacs.org

Fluoroquinolone analogs have demonstrated significant inhibitory effects against Gram-negative bacteria. Their primary target in these bacteria is the DNA gyrase enzyme. nih.gov Research has shown that certain quinoline-based compounds exhibit greater efficacy against Gram-negative strains compared to Gram-positive ones. researchgate.net

Studies on N(7) position-modified fluoroquinolones, such as balofloxacin (B1667722) derivatives, have been conducted to evaluate their activity against model Gram-negative pathogens like Escherichia coli. nih.gov Similarly, other research has focused on the anti-adhesion and anti-biofilm properties of modified surfaces against both E. coli and Proteus mirabilis. nih.gov The emergence of fluoroquinolone-resistant strains of E. coli and P. mirabilis in various environments underscores the need for developing new, effective analogs. researchgate.net In one study, newly designed fluoroquinolone molecules, such as 9FQ and 1FQ, showed a strong affinity for the DNA gyrase of E. coli in computational models, suggesting their potential as antibacterial agents against Gram-negative organisms. nih.gov Another study found that certain 7-benzimidazol-1-yl-fluoroquinolones displayed a dominant susceptibility for inhibiting Gram-negative strains. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone Analogs against Gram-Negative Bacteria

Compound/Analog Bacterium Activity Reference
N(7) Position-Modified Balofloxacins E. coli, P. aeruginosa Screened for antibacterial activity; some derivatives were more potent than the reference drug against P. aeruginosa. nih.gov
7-Benzimidazol-1-yl-fluoroquinolone (FQH-2) Gram-negative strains Showed dominant susceptibility to inhibit Gram-negative strains. nih.gov
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) Pseudomonas aeruginosa Exhibited excellent bactericidal activity with a MIC value of 10±1.5 μg/mL. researchgate.net

This table is for illustrative purposes and summarizes findings from the referenced literature.

In Gram-positive bacteria, the primary target for fluoroquinolones is topoisomerase IV. nih.gov Numerous studies have highlighted the potent activity of this compound analogs against various Gram-positive pathogens, including notorious species like Staphylococcus aureus.

For instance, a 7-benzimidazol-1-yl-fluoroquinolone analog (FQH-2) was identified as being highly active against S. aureus, with a Minimum Inhibitory Concentration (MIC) similar to that of ciprofloxacin. nih.gov Other research into quinoline-2-one derivatives has yielded compounds with significant antibacterial action against a spectrum of Gram-positive pathogens. nih.gov Furthermore, novel 6-amino-8-methylquinolone derivatives have shown enhanced activity against Gram-positive bacteria, particularly S. aureus. acs.org The quinoline derivative HT61 has also been evaluated for its effectiveness in reducing the viability of S. aureus biofilms. nih.gov Specific metal complexes have also been tested for their activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net

Table 2: Antibacterial Activity of Selected Quinolone Analogs against Gram-Positive Bacteria

Compound/Analog Bacterium Activity (MIC) Reference
7-Benzimidazol-1-yl-fluoroquinolone (FQH-2) S. aureus 0.250 µg/mL nih.gov
Quinolone Derivative HT61 S. aureus (biofilms) Effective at reducing biofilm viability. nih.gov
Compound 6c (Quinoline-2-one derivative) S. aureus (MRSA) 0.75 μg/mL nih.gov

This table is for illustrative purposes and summarizes findings from the referenced literature.

A critical area of research is the development of quinoline analogs effective against multidrug-resistant (MDR) bacteria. The rise of strains like methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for new antibiotics. nih.gov

Several studies have shown promise in this area. A series of N(7) position-modified balofloxacins produced compounds that were more potent than the parent drug against MRSA and P. aeruginosa. nih.govfrontiersin.org One derivative, compound 2-e, was particularly effective against MRSA with MIC values as low as 0.0195–0.039 μg/ml. frontiersin.org Similarly, novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives demonstrated potent activity against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE). mdpi.com Research on quinoline-2-one derivatives has also identified compounds with strong activity against MRSA, MRSE, and vancomycin-resistant Enterococci (VRE). nih.gov Furthermore, a new class of alkynyl isoquinolines has shown potent activity against fluoroquinolone-resistant MRSA and vancomycin-resistant S. aureus (VRSA). mdpi.com

Table 3: Activity of Selected Quinolone Analogs against Multidrug-Resistant Bacteria

Compound/Analog Bacterium Activity (MIC) Reference
Compound 2-e (Balofloxacin derivative) MRSA 0.0195–0.039 μg/mL frontiersin.org
Compound 8f (Fluoroquinolone derivative) MRSA 8–128 fold more potent than reference drugs. mdpi.com
Compound 6c (Quinoline-2-one derivative) MRSA, VRE 0.75 μg/mL nih.gov

This table is for illustrative purposes and summarizes findings from the referenced literature.

In addition to antibacterial properties, quinoline compounds have been investigated for their potential as antifungal agents. nih.gov The structural versatility of the quinoline skeleton allows for modifications that can yield significant activity against various fungal pathogens. nih.gov

Research has demonstrated the antifungal potential of various quinoline derivatives against a range of fungal species. A study involving new fluorinated quinoline analogs found that several compounds exhibited good activity (>80% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum and one compound showed good activity against Rhizoctonia solani. nih.gov Another study tested a series of 5- and 7-substituted 2-methyl-8-quinolinols against fungi including Aspergillus niger and Trichophyton mentagrophytes. nih.gov

The activity of 7-chloro-4-arylhydrazonequinolines was evaluated against eight oral fungi, with some compounds showing notable activity against Candida albicans and other Candida species. researchgate.net Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have also been assessed for their effectiveness against C. albicans and Cryptococcus neoformans, with several compounds displaying promising MIC values. mdpi.com While specific data on Aspergillus oxysporum and Penicillium chrysogenum is less common in the direct context of this compound, research on related fungi like Fusarium oxysporum and Aspergillus niger provides valuable insights into the broader antifungal potential of this class of compounds. nih.govnih.gov

Table 4: Antifungal Activity of Selected Quinolone Analogs

Compound/Analog Fungal Species Activity Reference
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) S. sclerotiorum >80% inhibition at 50 μg/mL nih.gov
5,7-Dichloro-2-methyl-8-quinolinol A. niger Among the most fungitoxic of the compounds tested. nih.gov
Hydrazone 4a (R = 2-F) C. albicans MIC = 25 μg/mL; MFC = 50 μg/mL researchgate.net

This table is for illustrative purposes and summarizes findings from the referenced literature. MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration.

Antifungal Activity

Antitubercular Activity

The quinoline scaffold is a foundational component in the development of new antitubercular drugs. Analogs of this compound, particularly fluoroquinolones, have emerged as crucial in the fight against tuberculosis, especially in cases of drug resistance.

Efficacy against Mycobacterium tuberculosis (H37Rv strain)

The standard laboratory strain for testing antitubercular drug efficacy is Mycobacterium tuberculosis H37Rv. While specific data for this compound is not extensively detailed in the reviewed literature, extensive research on its analogs provides significant insights. For instance, a series of 2-(quinolin-4-yloxy)acetamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of the H37Rv strain. nih.gov

One particularly potent analog, a 2-(quinolin-4-yloxy)acetamide containing a piperidine (B6355638) moiety (compound 6m ), demonstrated a Minimum Inhibitory Concentration (MIC) of 0.09 µM. nih.gov Further modifications, such as the introduction of halogen atoms at the 6-position of the quinoline ring, resulted in compounds with MIC values in the submicromolar range. For example, the 6-chloro and 6-bromo analogs (9a and 9b ) exhibited MICs of 0.75 µM and 0.68 µM, respectively. nih.gov These findings underscore the potential of the quinoline core structure in designing potent agents against drug-susceptible tuberculosis.

Table 1: Antitubercular Activity of Quinoline Analogs against M. tuberculosis H37Rv

Compound Description MIC (µM)
6m 2-(Quinolin-4-yloxy)acetamide with piperidine 0.09
9a 6-Chloro-2-(quinolin-4-yloxy)acetamide analog 0.75
9b 6-Bromo-2-(quinolin-4-yloxy)acetamide analog 0.68
6d 2-(Quinolin-4-yloxy)acetamide with cycloheptyl 3.7
Isoniazid (B1672263) Standard drug (Reference) -
Rifampin Standard drug (Reference) -

Potential for Addressing Drug-Resistant Tuberculosis

Fluoroquinolones are a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.govsigmaaldrich.com MDR-TB is defined by resistance to the primary first-line drugs, isoniazid and rifampicin. The mechanism of action for fluoroquinolones involves the inhibition of DNA gyrase, an essential enzyme for DNA replication in Mycobacterium tuberculosis. researchgate.net This distinct mechanism makes them effective against strains that have developed resistance to other drugs.

Research into novel quinoline derivatives continues to seek compounds with improved activity against resistant strains. Studies on 2-(quinolin-4-yloxy)acetamides revealed that the lead compounds were also effective against a panel of well-characterized multidrug-resistant strains, indicating that the quinoline scaffold is a promising starting point for developing therapies to combat drug-resistant TB. nih.gov The development of such analogs is critical for creating more effective therapeutic regimens with fewer side effects for patients with MDR-TB and extensively drug-resistant TB (XDR-TB). mdpi.com

Anticancer and Cytotoxic Activities

The quinoline ring is a recognized pharmacophore in the design of anticancer agents. Its derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms.

Antiproliferative Effects on Cancer Cell Lines

Analogs of this compound have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. In one study, newly synthesized lipophilic-acid chelating fluoroquinolones were screened for their cytotoxic activities. nih.gov Several of these analogs exhibited potent growth inhibition with half-maximal inhibitory concentration (IC50) values below 50 µM in various cell lines.

For example, nitro- and reduced-fluoroquinolone analogs showed marked antiproliferation in leukemia (K562), lung carcinoma (A549), breast cancer (MCF7, T47D), pancreatic cancer (PANC1), and prostate cancer (PC3) cell lines. nih.gov One particularly effective reduced-fluoroquinolone analog, 4b , which also possessed radical scavenging properties, showed notable antiproliferative effectiveness. nih.gov Another study focusing on ofloxacin (B1677185) derivatives found that compound VIb had potent growth inhibition with a mean GI50 (concentration for 50% growth inhibition) of 1.45 µM across the NCI-60 cell line panel. This compound was particularly effective against breast cancer cell lines MDA-MB-468 and MCF-7, with GI50 values of 0.41 µM and 0.42 µM, respectively. mdpi.com

Table 2: Antiproliferative Activity of Fluoroquinolone Analogs on Selected Cancer Cell Lines

Compound Cell Line Cancer Type GI₅₀ (µM)
VIb MDA-MB-468 Breast Cancer 0.41
VIb MCF-7 Breast Cancer 0.42
VIb HOP-92 NSCLC 0.50
VIb SNB-19 CNS Cancer 0.51
VIb U-251 CNS Cancer 0.61
IIIf MCF-7 Breast Cancer 1.67

Mechanism of Action in Cancer Therapy

The anticancer effects of quinoline derivatives are attributed to several mechanisms of action. A primary target for many fluoroquinolone analogs is the topoisomerase II enzyme. nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Studies have shown that potent fluoroquinolone analogs can induce cell cycle arrest, often at the G1/S or G2/M phase, preventing cancer cells from proceeding through division. For instance, compounds IIIf and VIb were found to arrest MCF-7 breast cancer cells at the G1/S and G1 phases, respectively, and induced apoptosis primarily through the intrinsic pathway. mdpi.com Other quinoline-based compounds act as inhibitors of protein kinases, such as Pim-1 kinase, which is involved in cell survival and proliferation pathways. nih.govnih.gov Some derivatives also interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs like colchicine. nih.gov

Anti-inflammatory Properties

Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Research has indicated that analogs of this compound possess anti-inflammatory properties.

The anti-inflammatory potential of these compounds is often evaluated using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages. nih.govnih.govmdpi.com LPS, a component of bacterial cell walls, induces a strong inflammatory response in these cells, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

A study on newly synthesized anilino-fluoroquinolones demonstrated that several compounds could effectively scavenge NO, a key indicator of anti-inflammatory activity. nih.gov The IC50 values for NO scavenging for the most potent compounds were significantly lower than that of the reference drug, indomethacin. For example, the reduced-fluoroquinolone analog 4e exhibited an IC50 of 17.6 µM for NO scavenging, compared to 55.1 µM for indomethacin. nih.gov This suggests that the fluoroquinolone scaffold can be modified to produce potent anti-inflammatory agents. The mechanism often involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the suppression of inflammatory signaling pathways such as NF-κB. nih.govmdpi.com

Table 3: Anti-inflammatory Activity of Fluoroquinolone Analogs

Compound Activity IC₅₀ (µM)
4e NO Scavenging 17.6
4b NO Scavenging 25.5
3d NO Scavenging 27.7
4f NO Scavenging 38.5
5c NO Scavenging 46.1
Indomethacin NO Scavenging (Reference) 55.1

Inhibition of Inflammatory Mediators

The quinoline nucleus is a recognized scaffold for the development of anti-inflammatory agents, with derivatives targeting various mediators of inflammation such as cyclooxygenase (COX) and certain cytokines. nih.govresearchgate.net Research into quinoline-based compounds has demonstrated their potential to mitigate inflammatory processes. nih.govnih.gov

Studies on fluorinated quinoline and quinazoline (B50416) analogs have shown promising anti-inflammatory effects. For instance, certain fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives displayed a notable ability to inhibit the secretion of nitric oxide (NO) induced by lipopolysaccharides (LPS). nih.gov Specifically, analogs with ortho- and para-fluoro substituents on a phenyl ring attached to the core structure showed more potent inhibitory effects compared to their non-fluorinated parent compounds. nih.gov While direct studies on this compound are limited in this context, the broader research on related fluorinated heterocyclic systems suggests that this class of compounds warrants investigation for its potential anti-inflammatory properties. nih.govnih.gov The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity and the molecular targets involved. nih.gov

Other Reported Biological Activities

Beyond a single therapeutic area, quinoline derivatives have demonstrated a broad spectrum of biological effects. mdpi.comnih.gov The versatility of the quinoline scaffold allows for structural modifications that lead to varied activities, including antimalarial, anti-leishmanial, antioxidant, and pesticidal properties. nih.govnih.gov

The quinoline core is a cornerstone of antimalarial drug discovery, with historical drugs like quinine (B1679958) and synthetic analogs such as chloroquine (B1663885) being based on this structure. nih.govnih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of the Plasmodium parasite. nih.govexcli.de

The introduction of fluorine into the quinoline scaffold has been a strategy to enhance antimalarial potency. researchgate.net For example, studies on mefloquine (B1676156) analogs showed that the introduction of a pentafluorosulfanyl (SF5) group at the 6- or 7-position of the quinoline ring resulted in compounds with equivalent or improved activity and selectivity against Plasmodium falciparum compared to the parent drug. nih.gov One study found that a fluoro group at the C6 position of the quinoline moiety led to an increase in antimalarial activity compared to other fluorinated analogs. nih.gov In another series of 6-chloro-2-arylvinylquinolines, the substitution of a fluorine atom with chlorine enhanced antiplasmodial activity. nih.gov However, within that same series, a chlorostyrylquinoline bearing a 4-fluoro group on the benzene (B151609) ring was the most active, with an EC50 value of 4.8 ± 2.0 nM against the Dd2 strain. nih.gov These findings underscore the complex structure-activity relationships, where the position and nature of the halogen substituent are critical for activity.

Table 1: Antimalarial Activity of Selected Quinoline Analogs

Compound Modification Target Strain Activity (IC50/EC50) Source
Mefloquine Analog (2) 6-SF5 substitution P. falciparum Improved activity vs. mefloquine nih.gov
Mefloquine Analog (3) 7-SF5 substitution P. falciparum Improved activity vs. mefloquine nih.gov
Chlorostyrylquinoline (29) 6-Chloro, 2-(4-fluorostyryl) P. falciparum (Dd2) 4.8 ± 2.0 nM nih.gov
7-Chloroquinoline Derivative (3c) Piperazine & other modifications P. falciparum MIC 0.18 µg/mL biointerfaceresearch.com
Quinoline-pyrazolopyridine (5p) 4-Cl on both aryl rings P. falciparum (3D7) Potent in vitro/in vivo activity excli.de

Quinoline-based compounds, including some repurposed antimalarials, have been investigated for their potential to treat leishmaniasis, a parasitic disease caused by Leishmania species. nih.govfrontiersin.orgmdpi.com The 2-substituted quinoline scaffold, in particular, has been a focus of such research. nih.gov

Alkaloids isolated from Galipea longiflora, such as 2-n-propylquinoline, have shown activity in animal models of leishmaniasis. nih.gov While direct research on this compound is not prominent, studies on other quinoline derivatives provide insight into the potential of this chemical class. For instance, quinoline derivatives containing phosphine (B1218219) oxide groups have demonstrated significant activity against both promastigote and intracellular amastigote forms of the parasite, with one derivative showing an IC50 of 1.39 ± 1.08 µM against amastigotes. nih.gov The development of quinoline-based organic salts has also been explored as a strategy to improve anti-leishmanial activity against L. amazonensis and L. braziliensis. nih.gov These studies highlight the quinoline scaffold as a valuable starting point for designing new leishmanicidal agents. frontiersin.orgmdpi.com

The quinoline framework is considered a privileged structure from which derivatives with antioxidant properties can be developed. nih.gov These compounds are of interest for their potential to counteract oxidative stress, which is implicated in numerous diseases. nih.govmdpi.com

Research has shown that the antioxidant capacity of quinoline derivatives is influenced by their molecular structure. nih.gov A computational study of over 8,000 quinoline derivatives identified several promising candidates with predicted antioxidant efficiency greater than the reference compound Trolox. nih.gov Their antioxidant mechanism is related to their ability to donate hydrogen atoms or single electrons to scavenge free radicals. nih.gov In another study, a quinolinonyl-glycine derivative demonstrated excellent H2O2 scavenging activity, with an IC50 of 20.92 µg/mL, which was superior to the standard antioxidant ascorbic acid. ekb.eg Furthermore, metal complexes of fluoroquinoline derivatives have also been synthesized and evaluated for their antioxidant activities. nih.gov

Quinoline and its derivatives are recognized for their broad applications in agriculture as pesticides, including as herbicides and insecticides. mdpi.comnih.govnih.govresearchgate.net The introduction of fluorine into agrochemicals is a common strategy to enhance their efficacy and stability. researchgate.netnih.gov

Research has demonstrated that quinoline compounds possess both herbicidal and anti-insecticidal properties. mdpi.comnih.gov Patents have been filed for quinoline derivatives as herbicide antidotes, indicating their role in crop protection. google.com In the area of insecticides, simple quinoline derivatives are used in their manufacture. researchgate.net A study on new quinoline derivatives containing a perfluoropropanyl moiety found that one compound exhibited good insecticidal activity against Plutella xylostella and Mythimna separata. researchgate.net The development of fluorinated quinoline analogs, inspired by commercial fungicides like Tebufloquin, is an active area of research for creating new, effective agrochemicals. mdpi.comnih.gov

Mechanistic Studies and Target Interactions

Interaction with Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)

Quinolones, the parent class of compounds to which 7-Fluoro-2-methylquinoline belongs, are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they manage the topological states of DNA during replication, transcription, and repair. nih.gov The general mechanism of action for quinolones involves binding to the enzyme-DNA complex. nih.gov This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.gov This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. youtube.com

Table 1: General Effects of Quinolones on Bacterial Topoisomerases

Target EnzymeSubunitsPrimary Bacterial TargetGeneral Effect of Inhibition
DNA GyraseGyrA, GyrBGram-negative bacteriaInhibition of DNA supercoiling
Topoisomerase IVParC, ParEGram-positive bacteriaDisruption of daughter chromosome separation

By targeting DNA gyrase and topoisomerase IV, quinolones effectively halt essential cellular processes that rely on DNA topology modulation. The stabilized enzyme-DNA complex acts as a physical barrier, obstructing the progression of replication forks and transcription machinery along the DNA template. nih.gov This blockage directly inhibits the synthesis of new DNA and RNA, leading to a cessation of bacterial growth and proliferation. youtube.comnih.gov DNA damaging agents, in general, interfere with transcription and replication, which can trigger cellular responses like cell cycle arrest or apoptosis. nih.gov

Interaction with ATP Synthase

While direct interaction studies between this compound and ATP synthase are not prominent in the literature, some quinoline (B57606) derivatives have been shown to target this enzyme. For example, the diarylquinoline TMC207 is a known inhibitor of mycobacterial ATP synthase. However, specific data for this compound is lacking.

Interaction with Specific Receptors or Enzymes

The quinoline scaffold is present in a variety of compounds that interact with numerous receptors and enzymes. For instance, certain substituted quinolines have been identified as inhibitors of the human proteasome, a key player in cellular protein degradation. nih.gov Specifically, a compound designated as quinoline 7 was found to inhibit the chymotrypsin-like and caspase-like activities of the 20S proteasome with IC50 values of 14.4 μM and 17.7 μM, respectively. nih.gov Other quinoline derivatives have been explored as inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are involved in cancer progression. nih.gov However, specific enzymatic targets for this compound have not been detailed in the reviewed literature.

Modulation of Cellular Pathways

The potential for this compound to modulate cellular pathways would be a direct consequence of its interactions with specific enzymes or receptors. For example, inhibition of the proteasome by certain quinolines can affect pathways regulated by protein turnover, such as the NF-κB signaling pathway. nih.gov In the context of cancer, the HER-2 signaling pathway, which involves downstream effectors like ERK and PI3K, is crucial for cell survival and proliferation in breast cancer cells. nih.gov While some quinazoline (B50416) derivatives have been shown to inhibit the PI3K/mTOR pathway, nih.gov there is no specific evidence to suggest that this compound directly modulates these or other specific cellular signaling cascades.

Binding to Human Serum Albumin (HSA)

Human serum albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of many drugs and endogenous molecules. The binding of a compound to HSA can significantly influence its pharmacokinetic properties. The interaction of various quinoline derivatives with HSA has been studied, often revealing a static quenching mechanism of the intrinsic fluorescence of HSA's tryptophan residues upon binding. swu.ac.th

Fluorescence quenching studies are a common method to determine the binding affinity between a ligand and a protein. mdpi.com The Stern-Volmer equation can be used to calculate the association constants (Ksv). nih.gov For many quinoline derivatives, the binding constants (Kb) with HSA are in the range of 10^4 to 10^5 L·mol⁻¹, indicating a moderate binding affinity. swu.ac.th The thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), can provide insights into the binding forces. For some quinoline derivatives, the interaction with HSA is driven by van der Waals forces and/or hydrogen bonding. swu.ac.th Competitive binding experiments using site-specific markers often indicate that quinolines bind to Site I (the warfarin (B611796) binding site) in subdomain IIA of HSA. swu.ac.th Although these general principles apply to the quinoline class, specific binding constants and thermodynamic parameters for the interaction of this compound with HSA have not been reported in the reviewed literature.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

There is no available research data or patents specifically detailing the use of 7-Fluoro-2-methylquinoline as a component in Organic Light-Emitting Diodes. This includes its potential application as an electron transport material, hole transport material, or as part of the emissive layer. While the quinoline (B57606) scaffold is a known constituent in some OLED materials, the specific effects and performance characteristics of the 7-fluoro and 2-methyl substitution on this core for OLED applications have not been reported.

Organic Photovoltaic Cells

Similarly, the scientific literature lacks any studies on the application of this compound in organic photovoltaic cells. There are no reports on its use as a donor or acceptor material, or in any other capacity within an OPV device architecture. The influence of its specific chemical structure on key photovoltaic parameters such as energy levels, charge mobility, and power conversion efficiency remains uninvestigated.

Electronic Properties for Material Applications

A detailed analysis of the electronic properties of this compound relevant to materials science, such as its HOMO/LUMO energy levels, ionization potential, electron affinity, and charge transport characteristics, is not available. While computational studies on other quinoline derivatives exist, specific theoretical or experimental data for this compound could not be located. Such data is crucial for predicting its behavior and suitability in electronic devices.

Future Directions and Research Opportunities

Design and Synthesis of Novel Derivatives

The future design and synthesis of novel 7-fluoro-2-methylquinoline derivatives will likely focus on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. patsnap.comopenlabnotebooks.org Medicinal chemists are exploring the introduction of various substituents at different positions on the quinoline (B57606) ring to probe structure-activity relationships (SAR). patsnap.comnih.gov A key strategy involves modifying the C7 position, as substituents at this location can establish novel interactions with biological targets, potentially overcoming resistance mechanisms observed with existing quinolone drugs. acs.org

Synthetic strategies are continuously being refined to allow for the rapid and efficient generation of diverse analog libraries. openlabnotebooks.org For instance, the Skraup methodology and subsequent nitration have been employed for the selective synthesis of quinoline derivatives. brieflands.com Researchers are also exploring the use of modern synthetic techniques, such as ultrasound irradiation, to accelerate reactions and improve yields. tandfonline.com The synthesis of hybrid molecules, combining the this compound core with other pharmacologically active moieties, represents another promising avenue for creating multifunctional drug candidates. mdpi.com

Table 1: Examples of Synthesized this compound Derivatives and Analogs

Compound Name/ClassSynthetic Starting Materials/PrecursorsKey Structural FeaturesReference
This compound-8-boronic acidThis compoundBoronic acid group at the 8-position, useful for further cross-coupling reactions. scbt.com
This compound-4-carboxylic acidNot specifiedCarboxylic acid group at the 4-position, which can serve as a handle for further derivatization. sigmaaldrich.comsigmaaldrich.com
This compound-3-carboxylic acidNot specifiedCarboxylic acid group at the 3-position. scbt.com
Fluorinated quinoline analogs2-fluoroaniline (B146934), ethyl 2-methylacetoacetate (B1246266), substituted benzoic acidDerivatives with various substitutions, synthesized for antifungal activity testing. nih.gov
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylateNot specifiedA precursor for novel fluoroquinolone synthesis with multiple fluorine substitutions. mdpi.com

Exploration of New Therapeutic Areas

While quinolones are well-established as antibacterial agents, derivatives of this compound are being investigated for a broader range of therapeutic applications. indiarawmaterial.com The quinoline scaffold is recognized for its potential in developing anticancer agents, with some derivatives showing activity against various cancer cell lines. nih.govnih.gov

The exploration of this compound derivatives extends to other infectious diseases as well. For example, research into endochin-like quinolones (ELQs) has shown their potential as antimalarial agents, with some derivatives demonstrating curative effects in preclinical models of malaria. Furthermore, novel fluorinated quinoline analogs have been synthesized and tested for their antifungal activity against various phytopathogenic fungi. nih.gov The inherent versatility of the quinoline ring system suggests that its derivatives could be tailored to target a wide array of pathogens and disease pathways.

Table 2: Investigated Therapeutic Areas for this compound Derivatives

Therapeutic AreaTarget/MechanismExample/FindingReference
AntibacterialInhibition of DNA gyrase and topoisomerase IV.Quinolones are widely prescribed antibacterials. acs.orgresearchgate.net
AnticancerTubulin polymerization inhibition, cell cycle arrest, apoptosis induction.Derivatives show cytotoxicity against breast, bone marrow, and cervical cancer cell lines. nih.govnih.govnih.gov
AntimalarialTargeting drug-resistant strains of P. falciparum.Endochin-like quinolones (ELQs) derived from a related compound were curative in preclinical models.
AntifungalInhibition of fungal growth.Synthesized fluorinated quinoline analogs exhibited good activity against S. sclerotiorum and R. solani. nih.gov

Advanced Mechanistic Investigations

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design. For antibacterial quinolones, the primary mechanism involves the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. researchgate.net However, the precise interactions between different derivatives and these enzymes, particularly in resistant strains, warrant further investigation.

Advanced mechanistic studies could employ techniques like X-ray crystallography and computational modeling to elucidate the binding modes of these compounds within the active sites of their target proteins. nih.gov Such studies can reveal how specific structural features, like the C7-substituent, contribute to overcoming resistance by establishing novel, metal-ion-independent interactions with the enzyme. acs.orgnih.gov Furthermore, for anticancer applications, research is needed to identify the specific cellular pathways and molecular targets modulated by these compounds, which may include tubulin polymerization, various kinases, or other proteins involved in cell proliferation and survival. nih.govrsc.org

Development of Clinically Viable Drug Candidates

The translation of promising lead compounds into clinically viable drug candidates is a critical and challenging phase of drug discovery. danaher.com This process, known as lead optimization, involves refining the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile, while minimizing toxicity. patsnap.com For this compound derivatives, this will require extensive preclinical testing, including in vivo efficacy studies in animal models of various diseases. danaher.com

The development pipeline for these compounds would involve a thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. danaher.com Computational and in vitro assays can help predict these properties early in the development process, guiding the selection of candidates with the highest potential for clinical success. patsnap.com The ultimate goal is to identify derivatives with a favorable therapeutic window, demonstrating high activity against the intended target with minimal off-target effects and acceptable safety profiles. acs.orgnih.gov

Overcoming Drug Resistance and Toxicity

A major hurdle in the clinical use of antimicrobial and anticancer agents is the development of drug resistance. nih.govresearchgate.net For quinolone-based drugs, resistance can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through mechanisms that reduce drug accumulation within the bacterial cell. researchgate.netoup.com A key area of future research will be the design of this compound derivatives that can circumvent these resistance mechanisms. nih.gov This may involve creating compounds that bind to different sites on the target enzyme or that are not substrates for efflux pumps. acs.org

Toxicity is another significant concern. While the fluorine atom at the C7 position can enhance biological activity, it can also lead to cross-reactivity with human enzymes, such as topoisomerase IIα, resulting in unwanted side effects. acs.orgnih.gov A critical challenge is to design molecules that exhibit high selectivity for the microbial or cancer cell target over its human counterpart. acs.org This requires a detailed understanding of the structural differences between the target enzymes in pathogens and humans, allowing for the design of derivatives that exploit these differences to achieve a high therapeutic index. nih.gov

Q & A

Q. How can this compound be functionalized for metal-organic framework (MOF) synthesis?

  • Methodological Answer : Introduce carboxylate or pyridyl groups via Sonogashira coupling or nitration/reduction sequences. Coordinate with Zn(II) or Cu(II) nodes in solvothermal conditions. Characterize MOFs via PXRD and BET surface area analysis. Fluorine’s electronegativity enhances framework stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.